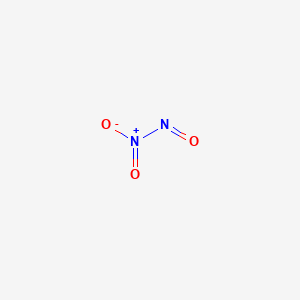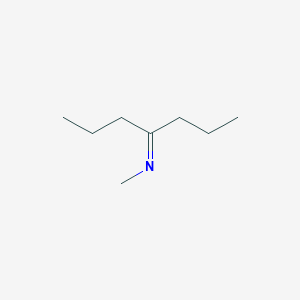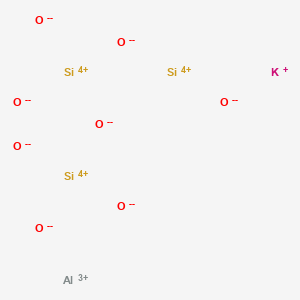![molecular formula C24H20ClN5O4 B078363 Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- CAS No. 15087-68-0](/img/structure/B78363.png)
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- is not well understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, leading to changes in their activity and function.
生化和生理效应
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improvements in cognitive function.
实验室实验的优点和局限性
One of the major advantages of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- is its excellent optical properties, which make it a useful tool for studying various biological processes. However, the compound does have some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research related to Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-. One area of interest is in the development of new materials for use in optoelectronic devices. Another potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential effects on the body.
合成方法
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- can be synthesized through a multi-step process. The first step involves the reaction between 2-chloro-4-nitroaniline and 4-nitrobenzoyl chloride to form 4-[(2-chloro-4-nitrophenyl)azo]benzoic acid. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol and triethylamine to form the final product.
科学研究应用
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new materials with optical and electronic properties. The compound has been shown to exhibit excellent optical properties, such as high molar extinction coefficient and good fluorescence properties, making it a promising candidate for use in optoelectronic devices.
属性
CAS 编号 |
15087-68-0 |
|---|---|
产品名称 |
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- |
分子式 |
C24H20ClN5O4 |
分子量 |
477.9 g/mol |
IUPAC 名称 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl benzoate |
InChI |
InChI=1S/C24H20ClN5O4/c25-22-17-21(30(32)33)11-12-23(22)28-27-19-7-9-20(10-8-19)29(14-4-13-26)15-16-34-24(31)18-5-2-1-3-6-18/h1-3,5-12,17H,4,14-16H2 |
InChI 键 |
GGZWNOLYDCKMNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
其他 CAS 编号 |
15087-68-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




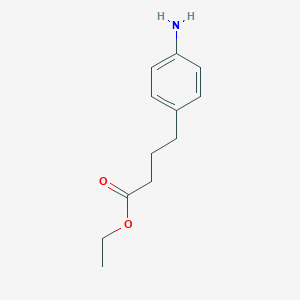
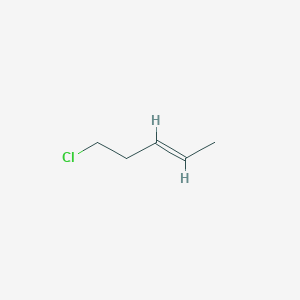
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)



